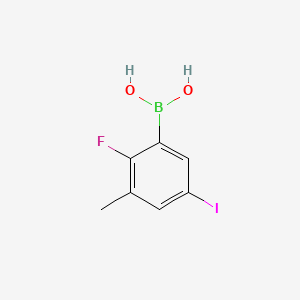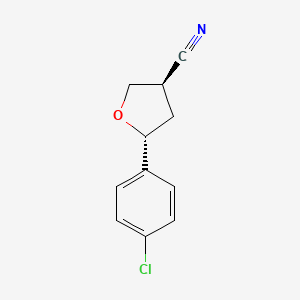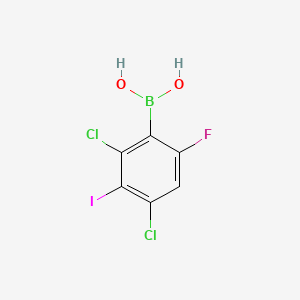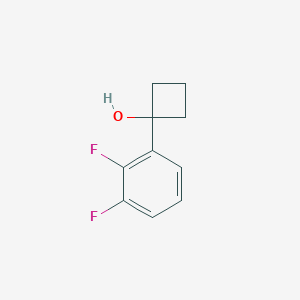
1-(2,3-Difluorophenyl)cyclobutanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Difluorophenyl)cyclobutanol is an organic compound with the molecular formula C10H10F2O It is a cyclobutanol derivative where the cyclobutane ring is substituted with a 2,3-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluorophenyl)cyclobutanol typically involves the reaction of 2,3-difluorobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
1-(2,3-Difluorophenyl)cyclobutanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Formation of 1-(2,3-difluorophenyl)cyclobutanone.
Reduction: Formation of 1-(2,3-difluorophenyl)cyclobutane.
Substitution: Formation of various substituted cyclobutanol derivatives depending on the nucleophile used.
科学的研究の応用
1-(2,3-Difluorophenyl)cyclobutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(2,3-Difluorophenyl)cyclobutanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 1-(2,4-Difluorophenyl)cyclobutanol
- 1-(3,4-Difluorophenyl)cyclobutanol
- 1-(2,3-Dichlorophenyl)cyclobutanol
Uniqueness
1-(2,3-Difluorophenyl)cyclobutanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC名 |
1-(2,3-difluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H10F2O/c11-8-4-1-3-7(9(8)12)10(13)5-2-6-10/h1,3-4,13H,2,5-6H2 |
InChIキー |
DUIITEIEZGYLPL-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(C2=C(C(=CC=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


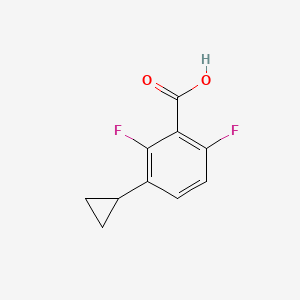
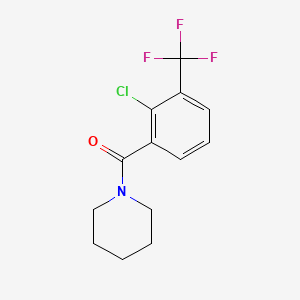
![(1S,2R)-2-Amino-[1,1'-bi(cyclopropane)]-2-carboxylic acid](/img/structure/B14027491.png)
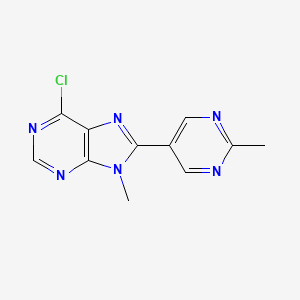
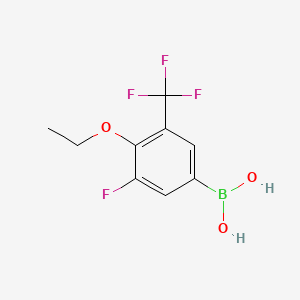
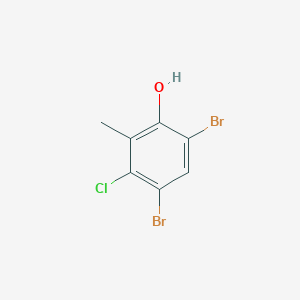

![9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B14027523.png)
![Rac-(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14027527.png)

